3-Bromo-4-chloro-6,7-dimethylquinoline
Description
Properties
CAS No. |
1204811-01-7 |
|---|---|
Molecular Formula |
C11H9BrClN |
Molecular Weight |
270.554 |
IUPAC Name |
3-bromo-4-chloro-6,7-dimethylquinoline |
InChI |
InChI=1S/C11H9BrClN/c1-6-3-8-10(4-7(6)2)14-5-9(12)11(8)13/h3-5H,1-2H3 |
InChI Key |
QRCKWLYOXKIYLW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C2C(=C1)C(=C(C=N2)Br)Cl)C |
Synonyms |
3-Bromo-4-chloro-6,7-dimethylquinoline |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Analysis
The following table summarizes key differences between 3-bromo-4-chloro-6,7-dimethylquinoline and analogous compounds:
Key Observations:
Substituent Effects: Halogens: Bromine at position 3 (target compound) vs. 6 () alters reactivity. Bromine at position 3 may hinder electrophilic substitution compared to position 6 due to steric and electronic factors. Methyl vs. Methoxy: Methyl groups (target compound) enhance lipophilicity but reduce polarity compared to methoxy groups in 4-chloro-6,7-dimethoxyquinoline . Steric Hindrance: The 6,7-dimethyl groups in the target compound likely reduce molecular planarity and crystal packing efficiency compared to methoxy-substituted analogs.
Synthetic Routes :
- The target compound may require sequential halogenation steps (e.g., bromination after chlorination), contrasting with the one-step protocols used for simpler derivatives .
- Methoxy-substituted analogs are synthesized via POCl₃-mediated chlorination, but methyl groups might necessitate alternative alkylation strategies .
Physical Properties: The absence of polar groups (e.g., methoxy) in the target compound suggests lower solubility in polar solvents compared to 4-chloro-6,7-dimethoxyquinoline. Intramolecular interactions (e.g., C–H⋯Cl) observed in methoxy analogs may also occur in the target compound, stabilizing its conformation.
Preparation Methods
Key Steps and Challenges
-
Synthesis of Substituted o-Aminoketone :
-
The o-aminoketone precursor must bear bromine at position 3, chlorine at position 4, and methyl groups at positions 6 and 7.
-
Achieving regioselective halogenation on the aniline ring remains challenging due to competing directing effects. For instance, methyl groups are ortho/para-directing, while chlorine (electron-withdrawing) deactivates the ring, favoring meta substitution.
-
-
Cyclization Conditions :
Limitations
-
Regioselectivity : Halogenation at positions 3 and 4 requires precise control, often necessitating protective groups or sequential substitution.
-
Side Reactions : Over-bromination or hydrolysis of reactive intermediates (e.g., cyano groups) may occur under harsh conditions.
Stepwise Halogenation of 6,7-Dimethylquinoline
This method involves constructing the quinoline core first, followed by targeted halogenation.
Example Protocol:
Chlorination at Position 4
Chlorination is typically achieved via:
-
POCl₃ : Converts hydroxyl groups to chlorine (e.g., 6-bromoquinolin-4-ol → 6-bromo-4-chloroquinoline).
-
Cl₂ Gas : Requires catalysts (e.g., FeCl₃) for electrophilic substitution.
Comparative Analysis of Halogenation Methods
The choice of halogenation reagents critically impacts regioselectivity and yield.
| Reagent | Advantages | Limitations |
|---|---|---|
| NBS (Radical) | High regioselectivity, mild conditions | Requires peroxide initiators |
| Br₂/FeBr₃ | Electrophilic substitution | Over-bromination risks |
| POCl₃ | Converts -OH to -Cl efficiently | Limited to hydroxyl substrates |
Optimized Synthetic Route
A plausible route for 3-bromo-4-chloro-6,7-dimethylquinoline involves:
-
Cyclization : Friedländer synthesis of 6,7-dimethylquinoline.
-
Bromination : Radical bromination at position 3 using NBS/benzoyl peroxide.
-
Chlorination : POCl₃-mediated conversion of a hydroxyl group (if present) to chlorine at position 4.
Q & A
Basic: What synthetic routes are optimal for preparing 3-Bromo-4-chloro-6,7-dimethylquinoline?
A multi-step synthesis typically involves halogenation and functionalization of the quinoline core. For example:
- Step 1 : Start with 6,7-dimethylquinoline. Introduce bromine at position 3 via electrophilic substitution using Br₂ in acetic acid under controlled conditions.
- Step 2 : Chlorinate position 4 using SOCl₂ or Cl₂ gas with a Lewis acid catalyst (e.g., FeCl₃).
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended to isolate the product .
Key Considerations : Monitor reaction progress with TLC and confirm regioselectivity via -NMR (e.g., aromatic proton splitting patterns) .
Basic: How to validate purity and structural integrity post-synthesis?
- Purity : Use HPLC (C18 column, methanol/water mobile phase) with UV detection at 254 nm. Aim for ≥95% purity.
- Structural Confirmation :
- Mass Spectrometry (MS) : Confirm molecular ion peak at m/z 284.5 (M).
- -NMR : Look for characteristic signals:
- Methyl groups at δ 2.5–2.7 ppm (singlets for C6/C7-CH₃).
- Aromatic protons at δ 7.8–8.6 ppm (quinoline backbone) .
Advanced: How to resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., cell line variability, concentration thresholds). Methodological Recommendations :
- Standardization : Use validated cell lines (e.g., HEK-293 for cytotoxicity) and replicate experiments ≥3 times.
- Dose-Response Analysis : Establish IC₅₀ values with non-linear regression models (e.g., GraphPad Prism).
- Control Compounds : Include positive controls (e.g., doxorubicin for anticancer assays) to benchmark activity .
Advanced: What crystallographic techniques are suitable for analyzing this compound?
- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (solvent: dichloromethane/hexane). Use SHELX software for structure refinement .
- Key Parameters :
Advanced: How to design experiments probing its mechanism of action in antimicrobial studies?
- Target Identification : Use molecular docking (AutoDock Vina) against bacterial enzymes (e.g., DNA gyrase). Validate with MIC assays against E. coli and S. aureus.
- Resistance Studies : Serial passage experiments to assess mutation rates under sub-MIC concentrations.
- Synergy Testing : Combine with β-lactams or fluoroquinolones to evaluate fractional inhibitory concentration (FIC) indices .
Advanced: How to address conflicting spectroscopic data in halogenated quinoline derivatives?
- Case Example : Discrepant -NMR shifts for C4-Cl.
- Root Cause : Solvent polarity effects or dynamic proton exchange.
- Resolution : Acquire spectra in deuterated DMSO (high polarity) and compare with DFT-calculated chemical shifts (Gaussian 16, B3LYP/6-31G*) .
Basic: What safety protocols are critical when handling this compound?
- Hazard Mitigation :
- Use PPE (gloves, goggles) due to potential lachrymatory effects.
- Work in a fume hood to avoid inhalation (H318: Causes serious eye damage).
- Waste Disposal : Neutralize with 10% NaOH before disposal .
Advanced: How to optimize reaction yields in large-scale synthesis?
- Catalyst Screening : Test Pd(OAc)₂/XPhos for Suzuki couplings (if further functionalization is needed).
- Process Chemistry : Use flow reactors for bromination steps to enhance mixing and heat transfer.
- Yield Tracking : Compare batch vs. continuous processes via in-line FTIR monitoring .
Advanced: What computational methods predict substituent effects on quinoline reactivity?
- DFT Calculations : Optimize geometry at the M06-2X/def2-TZVP level to assess electronic effects of Br/Cl substituents.
- Hammett Analysis : Correlate σ values of substituents with reaction rates (e.g., SNAr reactions) .
Advanced: How to reconcile contradictory toxicity profiles in in vitro vs. in vivo models?
- Metabolic Considerations : Test hepatic microsome stability (e.g., rat S9 fractions) to identify reactive metabolites.
- PK/PD Modeling : Link plasma concentration-time curves (AUC) to efficacy/toxicity endpoints.
- Species-Specific Factors : Compare CYP450 isoform expression across models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
